molecular formula C20H13ClN2O2 B2956290 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 339582-28-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2956290
CAS No.: 339582-28-4
M. Wt: 348.79
InChI Key: LPHRTBKMMPFRSI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a benzamide derivative featuring a benzoxazole moiety linked to the phenyl ring. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 4-chlorobenzamide group in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors, through hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRTBKMMPFRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 2-aminophenol with 4-chlorobenzoic acid under specific conditions. One common method includes the use of phosphorus trichloride (PCl3) as a catalyst in chlorobenzene at elevated temperatures (130-135°C) . The reaction proceeds through the formation of an intermediate, which is then coupled with 4-chlorobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by relevant data tables and documented case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Tubulin Polymerization Inhibition : The compound disrupts the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : Studies suggest that it may affect pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial potential of this compound. It demonstrates activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The mode of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Mechanisms

The compound's biological activity is thought to stem from its ability to interact with specific cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to alterations in cellular signaling pathways, which are crucial for maintaining normal cellular functions.

Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications beyond cancer treatment, including:

  • Inflammatory Diseases : Its ability to modulate inflammatory pathways suggests possible applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Angiogenesis Regulation : The compound may influence angiogenesis, which could be beneficial in treating ischemic diseases by promoting vascular growth and repair .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics . These findings support its potential as a lead compound for drug development.

Animal Models

Preclinical studies using animal models have shown promising results regarding tumor growth inhibition. For instance, studies have reported significant reductions in tumor size in treated groups compared to controls, reinforcing the compound's therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications in substituents can significantly affect biological activity. For example, altering halogen atoms or amino groups can enhance or diminish potency against specific targets .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in the regulation of insulin signaling pathways . This inhibition can result in antidiabetic effects.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H12_{12}ClN2_2O
  • Molecular Weight : Approximately 272.72 g/mol

The structure includes a benzoxazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The chlorobenzamide component may enhance these activities through synergistic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus at concentrations as low as 50 μg per well. The presence of the benzoxazole ring is crucial for this activity, as it interacts with bacterial enzymes or membranes.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by studies indicating that benzoxazole derivatives can modulate inflammatory pathways. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammation processes .

Anticancer Activity

This compound has been investigated for its anticancer properties. The benzoxazole moiety has been linked to the inhibition of cancer cell proliferation in various models, including breast and prostate cancer cell lines. The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials :
    • 2-Aminophenol
    • 4-Chlorobenzoic acid
  • Method :
    • Reaction under specific conditions using phosphorus trichloride (PCl3_3) as a catalyst at elevated temperatures (130-135°C).

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzoxazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial potency significantly compared to standard antibiotics like norfloxacin .

CompoundStructureNotable Activity
This compoundStructureAntimicrobial
Benzoxazole Derivative AStructureAnticancer
Benzoxazole Derivative BStructureAnti-inflammatory

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound inhibited the production of TNF-α\alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4-chlorobenzamide core but differ in substituents, influencing their properties and activities.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Biological Activity Reference
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide Benzoxazole-linked phenyl ~328.75* Not explicitly reported -
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide (4b) 2-Aminooxazole, benzyloxy 420.11 Not reported
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Thiazole-linked phenyl ~300.75* Anti-inflammatory (carrageenan-induced edema model)
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide Allyloxy 287.74 Not reported
N-(4-(tert-Butyl)phenyl)-4-chlorobenzamide (3r) tert-Butyl ~287.75* Not reported (synthesized via Ni-catalyzed reductive aminocarbonylation)
PNU-282987 Azabicyclo[2.2.2]octane 309.20 (free base) α7 nicotinic receptor modulator

*Calculated based on molecular formula.

Key Structural and Functional Insights

However, thiazole derivatives exhibit stronger anti-inflammatory activity, possibly due to enhanced hydrogen bonding with target proteins. Triazole-containing analogs (e.g., 4f) show distinct anticancer profiles, attributed to their ability to inhibit kinase pathways like PI3K/mTOR .

Substituent Effects :

  • Bulky groups (e.g., tert-butyl in 3r ) may improve metabolic stability but reduce solubility.
  • Allyloxy (in ) and benzyloxy (in 4b ) groups introduce steric effects that could modulate receptor binding.

Biological Target Specificity :

  • PNU-282987 demonstrates that substituents like azabicyclo rings can shift activity toward neurological targets, unlike the benzoxazole/thiazole analogs, which favor anti-inflammatory or anticancer applications.

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